molecular formula C18H19ClN2O4 B2609780 1-(3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(4-chlorobenzyl)urea CAS No. 1421505-50-1

1-(3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(4-chlorobenzyl)urea

Cat. No. B2609780
CAS RN: 1421505-50-1
M. Wt: 362.81
InChI Key: YKJBKAAATZIYAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(4-chlorobenzyl)urea, also known as BIPU-1, is a synthetic compound that has been developed for its potential as a therapeutic agent. The compound has been the subject of scientific research due to its unique chemical structure and potential applications in the field of medicine.

Scientific Research Applications

Hindered Ureas as Masked Isocyanates

Hindered trisubstituted ureas, such as the one , could potentially undergo substitution reactions with a range of O, N, and S nucleophiles under neutral conditions. This reactivity makes them valuable for synthetic chemists in the preparation of amine derivatives, as they can be efficiently converted into N-protected aniline derivatives incorporating commonly employed amine protecting groups (Hutchby et al., 2009). The remarkable reactivity of such hindered ureas underlines their utility in facilitating carbamoylation reactions, highlighting their significance in organic synthesis.

Electro-Fenton Degradation of Antimicrobials

The structure suggests potential reactivity in degradation processes, similar to those observed for antimicrobials like triclosan and triclocarban under electro-Fenton systems (Sirés et al., 2007). Although the specific compound was not tested, its structural features suggest it might engage in similar oxidative degradation pathways, offering insights into environmental remediation techniques for persistent organic pollutants.

Synthesis of 1,3-Benzoxathiol-2-one Derivatives

In synthetic chemistry, reactions involving N-(4-oxocyclohexa-2,5-dien-1-ylidene)ureas with thiocyanate or thiourea illustrate the compound's potential in generating heterocyclic structures (Konovalova et al., 2020). Such processes underscore the utility of urea derivatives in constructing complex molecular architectures, crucial for the development of new materials and pharmaceuticals.

Lossen Rearrangement: Synthesis of Hydroxamic Acids and Ureas

Ureas can undergo Lossen rearrangement, enabling the synthesis of hydroxamic acids and ureas from carboxylic acids under conditions that avoid racemization (Thalluri et al., 2014). This application is particularly relevant for the synthesis of bioactive molecules and pharmaceuticals, showcasing the compound's relevance in medicinal chemistry.

properties

IUPAC Name

1-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-3-[(4-chlorophenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O4/c19-14-4-1-12(2-5-14)10-21-18(23)20-8-7-15(22)13-3-6-16-17(9-13)25-11-24-16/h1-6,9,15,22H,7-8,10-11H2,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKJBKAAATZIYAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(CCNC(=O)NCC3=CC=C(C=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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